molecular formula C19H26O4S B13396603

"Propargite

Cat. No.: B13396603
M. Wt: 350.5 g/mol
InChI Key: QVFAWHJZSUFOMZ-UHFFFAOYSA-N
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Description

Propargite (CAS 2312-35-8), a non-systemic acaricide, is widely used in agricultural and horticultural settings for controlling phytophagous mites. Its chemical name is 2-[4-(tert-butyl)phenoxy]cyclohexyl prop-2-yne-1-sulfonate, with the molecular formula C₁₉H₂₆O₄S and a molecular weight of 350.5 g/mol . The compound exists as a viscous, amber-colored liquid with a density of 1.085–1.115 g/cm³ and low water solubility (0.5 mg/L at 20°C), though it is miscible with organic solvents like acetone and toluene .

Propargite exhibits low acute mammalian toxicity, with an oral LD₅₀ in rats exceeding 2,200 mg/kg and a dermal LD₅₀ in rabbits >3,476 mg/kg . However, it is a potent irritant to skin and eyes. Environmental studies indicate moderate persistence in soil (field DT₅₀: 10.2–24.2 days), with degradation accelerated under alkaline conditions . Its primary mode of action involves contact and residual activity, disrupting mite energy metabolism without harming beneficial insects like bees .

Chemical Reactions Analysis

Hydrolysis Reactions

Propargite undergoes pH-dependent hydrolysis, producing TBPC (2-(4-tert-butylphenoxy)cyclohexanol sulfite) as the primary degradate. Key findings include:

  • Alkaline conditions accelerate hydrolysis : Half-lives decrease from 120–720 days at pH 5 to 2–3 days at pH 9 .

  • Neutral and acidic conditions : Hydrolysis half-lives range from 48–78 days (pH 7) to 120–720 days (pH 5) .

  • Major degradate : TBPC constitutes up to 88% of applied propargite in alkaline environments .

pH Half-life Dominant Degradate
5120–720 daysTBPC
748–78 daysTBPC
92–3 daysTBPC

Photolysis Reactions

Propargite degrades under UV light, with TBPC and PTBP (p-tert-butylphenol) as primary photolysis products.

  • Aqueous photolysis : Half-lives of 134–140 days under pH 5 .

  • Soil photolysis : Half-lives of 63–91 days on sandy clay loam .

  • Degradates : TBPC (7.3%) and PTBP (13%) detected in aqueous systems .

Environment Half-life Key Degradates
Aqueous (pH 5)134–140 daysTBPC, PTBP
Soil (pH 6.9)63–91 daysTBPC, PTBP

Environmental Degradation

Propargite’s environmental fate involves aerobic/anaerobic metabolism and soil/sediment interactions :

  • Anaerobic aquatic metabolism : Half-life of ~46.6 days, producing TBPC (61.5%), OMT-B (4.7%), and BGES (1.72%) .

  • Aerobic aquatic metabolism : Half-life of ~38 days, yielding TBPC (up to 40.1%) and PTBP .

  • Soil degradation : Biphasic dissipation with initial half-life of 67 days and subsequent 231 days .

Condition Half-life Primary Degradates
Anaerobic aquatic46.6 daysTBPC, OMT-B
Aerobic aquatic38 daysTBPC, PTBP
Soil (sandy loam)67–231 daysTBPC, PTBP, BGES

Metabolic Pathways in Organisms

In rats, propargite undergoes hydrolysis , glutathione conjugation , and oxidation :

  • Hydrolysis : Forms TBPC and its derivatives.

  • Conjugation : TBPC reacts with glutathione or sulfate to form metabolites like HOMe-TBPC-glucuronide.

  • Oxidation : Produces carboxy-TBPC and related compounds.

Poultry and ruminants show similar pathways, with additional glucuronidation and sulfation steps .

Reactivity with Acids/Bases and Other Substances

Propargite exhibits reactivity influenced by pH and temperature:

  • Basic conditions : Rapid hydrolysis to sulfur dioxide (SO₂) and alcohols .

  • Acidic conditions : Exothermic reaction with acids to produce alcohols .

  • Heat and alkali metals : Generates flammable hydrogen gas .

Reagent Reaction Products
BasesHydrolysisSO₂, alcohols
AcidsExothermic reactionAlcohols
Alkali metalsReaction with hydridesFlammable hydrogen

Scientific Research Applications

Propargite is an organosulfite acaricide used to control agricultural pests by interrupting normal metabolism and respiration in mites . It is a non-systemic compound . Propargite is registered for use on a variety of food and feed crops including almond, dry beans, corn (field, pop and sweet), cotton, grape, grapefruit, hops, nectarine, orange, peanut, peppermint/spearmint, potato, sorghum, tea, and walnut . It can be applied via aerial application, ground boom, chemigation, air blast sprayer, and high-pressure hand wand .

Applications
Propargite is a miticide and acaricide used in California to control spider mites on a wide variety of crops . The following table lists reported uses of propargite in California from 2007-2011 :

Commodity/SitePounds AI AppliedPercentage
Corn (forage - fodder)846,92244.4
Almond371,10319.5
Walnut (English, Persian)285,33015.0
Corn, human consumption80,1524.2
Grapes, wine48,3902.5
Alfalfa (forage – fodder)42,8422.2
Beans, dried-type41,5012.2
Cherry38,8052.0
Grapes32,1191.7
Cotton, general31,3491.6
Corn, field20,1341.1
Nectarines17,6220.9
Mint (all or unspecific)15,2250.8
Beans, succulent13,9110.7
Bean (all or unspecific)--

Environmental Considerations
The estimated environmental concentrations (EEC) of propargite, modeled in runoff from cotton fields and citrus groves, ranged from 0.3 to 10 ppb . Theoretical calculations suggest that runoff levels of propargite in pond water from field treatments should not seriously affect aquatic life .

In soil, the half-life of propargite ranges from 43 to 45 days, while in plant matrices (tea and apple) it ranges from 1.66 to 2.61 days . One study showed that after treating sandy loam soils with propargite, about 90% of the radioactivity was extracted into ethyl acetate on day 3, decreasing to 25% after one year . After one year, propargite constituted 24% of the radioactive residue, with up to 9 degradation products accounting for less than 7% of the residue . The dissipation curve was biphasic with an estimated half-life of 67 days for the first 59 days and 231 days thereafter .

Comparison with Similar Compounds

Propargite is compared below with two functionally similar acaricides: Dicofol (organochlorine) and Spiromesifen (tetronic acid derivative). Structural and operational distinctions are highlighted.

Chemical and Physical Properties

Property Propargite Dicofol Spiromesifen
Molecular Formula C₁₉H₂₆O₄S C₁₄H₉Cl₅O C₂₃H₃₀O₄
Molecular Weight 350.5 g/mol 370.5 g/mol 371.5 g/mol
Water Solubility 0.5 mg/L (20°C) 0.8 mg/L (20°C) 0.05 mg/L (20°C)
Persistence (DT₅₀) 10.2–24.2 days (field) ~60 days (soil) 7–21 days (soil)

Key Differences :

  • Chemical Class: Propargite (sulfite ester) differs structurally from Dicofol (organochlorine) and Spiromesifen (tetronic acid).
  • Persistence : Dicofol’s longer soil half-life raises bioaccumulation concerns, whereas Propargite and Spiromesifen degrade more rapidly .

Efficacy and Application

Parameter Propargite Dicofol Spiromesifen
Mode of Action Contact/residual Contact Systemic
Application Rate 1.5 lb a.i./acre (mint crops) 0.5–1.0 lb a.i./acre 0.1–0.2 lb a.i./acre
PHI 14 days 7–14 days 3–7 days

Key Differences :

  • Systemic Activity : Spiromesifen’s systemic action enables control of hidden mites, unlike Propargite and Dicofol, which rely on direct contact .
  • Efficiency : Propargite often requires a single application for mite suppression, whereas Dicofol may need repeated uses due to resistance issues .

Toxicity and Environmental Impact

Parameter Propargite Dicofol Spiromesifen
Acute Oral LD₅₀ >2,200 mg/kg (rat) 595 mg/kg (rat) >2,000 mg/kg (rat)
Ecotoxicity Low risk to bees Toxic to aquatic life Low risk to pollinators
Regulatory Status EPA RED approved Banned in EU (POPs) EPA approved

Key Differences :

  • Regulatory Restrictions : Dicofol is classified as a persistent organic pollutant (POP) under the Stockholm Convention, whereas Propargite remains approved with usage guidelines .
  • Ecotoxicity : Propargite’s selectivity for mites minimizes harm to beneficial insects, unlike Dicofol, which poses risks to aquatic ecosystems .

Properties

Molecular Formula

C19H26O4S

Molecular Weight

350.5 g/mol

IUPAC Name

[4-(4-tert-butylphenoxy)cyclohexyl] prop-2-ynyl sulfite

InChI

InChI=1S/C19H26O4S/c1-5-14-21-24(20)23-18-12-10-17(11-13-18)22-16-8-6-15(7-9-16)19(2,3)4/h1,6-9,17-18H,10-14H2,2-4H3

InChI Key

QVFAWHJZSUFOMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CCC(CC2)OS(=O)OCC#C

Origin of Product

United States

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